1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine
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Overview
Description
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. The process often begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with piperidine under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-3-yl)methylpiperidin-3-amine
- 1-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to its specific combination of thiophene, pyrazole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16N4S |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-10-2-1-4-16(7-10)12-6-11(14-15-12)9-3-5-17-8-9/h3,5-6,8,10H,1-2,4,7,13H2,(H,14,15) |
InChI Key |
GBIYUHNSTKIUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CSC=C3)N |
Origin of Product |
United States |
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